molecular formula C12H11NO3 B12879531 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-05-0

5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12879531
CAS No.: 89205-05-0
M. Wt: 217.22 g/mol
InChI Key: LRRZGSGEUOXNDP-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxazole ring at the 5-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles using manganese dioxide (MnO₂) under flow conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of oxazole derivatives, including 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

CAS No.

89205-05-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)13-6-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

LRRZGSGEUOXNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)C

Origin of Product

United States

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